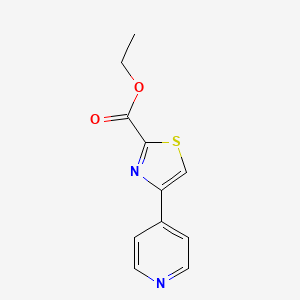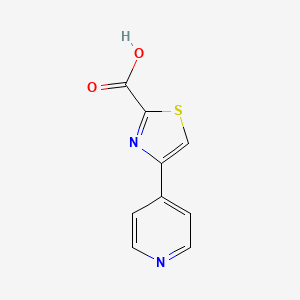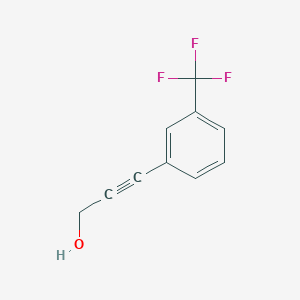
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol , also known by its IUPAC name 3- [3- (trifluoromethyl)phenyl]-2-propyn-1-ol , is a chemical compound with the molecular formula C10H7F3O . It is a clear liquid with a molecular weight of 200.16 g/mol . The compound features a trifluoromethyl group attached to a phenyl ring, along with a propynyl (alkynyl) functional group.
Applications De Recherche Scientifique
Antidepressant Research
One study has evaluated the antidepressant-like effect of a derivative of this compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB) , in mice. The study involved treating male Swiss mice with CF3SePB and then performing the forced swimming test (FST) to assess depressive-like behavior .
General Research Areas
While specific applications in unique fields are not detailed in the available literature, this compound is likely used across various areas of scientific research. Teams of scientists at companies like MilliporeSigma have experience in fields including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical research . It’s possible that 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol could be utilized in these areas for different purposes.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol is the serotonergic system , particularly the 5-HT1A and 5-HT3 receptors . These receptors play a crucial role in the regulation of mood and are often targeted by antidepressant medications .
Mode of Action
The compound interacts with its targets by modulating the serotonergic system. It seems to enhance the activity of the 5-HT1A and 5-HT3 receptors , which are known to play a role in mood regulation
Biochemical Pathways
The compound’s action on the serotonergic system affects the biochemical pathways related to mood regulation. By enhancing the activity of the 5-HT1A and 5-HT3 receptors, it can potentially increase the availability of serotonin, a neurotransmitter that plays a key role in mood regulation .
Pharmacokinetics
It has been administered orally in animal studies at doses ranging from 1 to 50 mg/kg . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability would need further investigation.
Result of Action
The compound has shown an antidepressant-like effect in animal models, as evidenced by its effects in the forced swimming test (FST) and tail suspension test (TST) . This suggests that it may have a positive effect on mood regulation at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol. For instance, the compound is recommended to be stored in a sealed container in a dry environment at 2-8°C . .
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPGHSLZWXJUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627892 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol | |
CAS RN |
65126-85-4 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

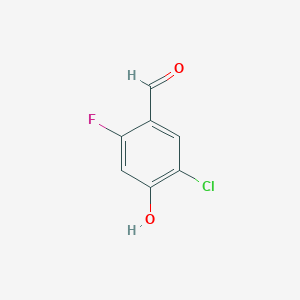
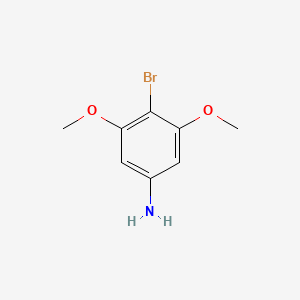

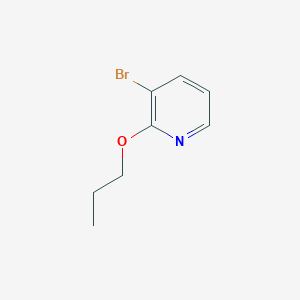
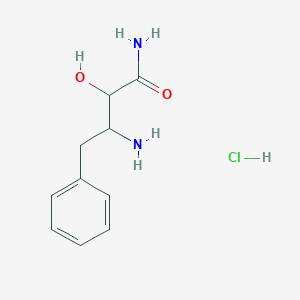
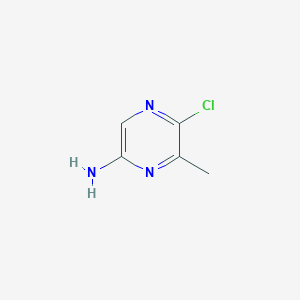



![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)

